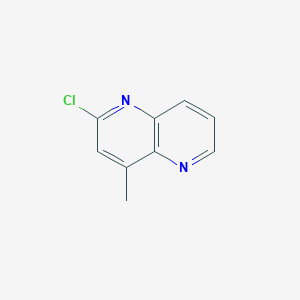

2-Chloro-4-methyl-1,5-naphthyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methyl-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-5-8(10)12-7-3-2-4-11-9(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMZMQFJBUYHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Methyl 1,5 Naphthyridine and Its Structural Analogues

Strategies for the Construction of the 1,5-Naphthyridine (B1222797) Core

The formation of the 1,5-naphthyridine ring system is predominantly achieved through cyclization reactions that build the second pyridine (B92270) ring onto a pre-existing pyridine structure.

Cyclization Reactions

The Skraup synthesis is a classical method for constructing quinolines and has been successfully adapted for the synthesis of 1,5-naphthyridines. iipseries.org The reaction typically involves the condensation of a 3-aminopyridine derivative with glycerol in the presence of a dehydrating agent, such as sulfuric acid, and an oxidizing agent. iipseries.orgmdpi.com The glycerol first dehydrates to form acrolein, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the 1,5-naphthyridine ring system.

Modifications to the traditional Skraup reaction have been developed to improve yields and create milder reaction conditions. For instance, iodine has been demonstrated as an effective and reusable catalyst in a dioxane/water mixture. nih.gov Other oxidizing agents and catalysts like manganese dioxide (MnO₂), potassium permanganate (B83412) (KMnO₄), and sodium m-nitrobenzenesulfonate have also been employed. nih.gov The condensation of 3-aminopyridine with various α,β-unsaturated carbonyl compounds, such as methyl vinyl ketone or crotonaldehyde, can produce substituted 1,5-naphthyridines like 4-methyl-1,5-naphthyridine and 2-methyl-1,5-naphthyridine, respectively. thieme-connect.de

| Starting Material | Reagent(s) | Conditions | Product | Yield (%) |

| 3-Aminopyridine | Glycerol, Iodine | Dioxane/Water | 1,5-Naphthyridine | Good |

| 3-Aminopyridine | Methyl vinyl ketone | H₂SO₄ | 4-Methyl-1,5-naphthyridine | 11 |

| 3-Aminopyridine | Crotonaldehyde | H₂SO₄ | 2-Methyl-1,5-naphthyridine | Not Reported |

| 2-Chloro-3,5-diaminopyridine | Hexafluoroacetylacetone | Montmorillonite K10 | Substituted 1,5-Naphthyridine | - |

| 3-Amino-4-methylpyridine | Acetaldehyde | - | 2,8-Dimethyl-1,5-naphthyridine | - |

The Friedländer synthesis is another powerful method for constructing quinoline (B57606) and naphthyridine systems. This reaction involves the condensation of a 2-aminoaryl (or heteroaryl) aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base. connectjournals.com For the synthesis of 1,5-naphthyridines, a 3-aminopyridine-2-carbaldehyde (or ketone) is reacted with a carbonyl compound. nih.govmdpi.com This approach is versatile and allows for the preparation of a wide range of substituted 1,5-naphthyridines. researchgate.net Modified Friedländer reactions have been developed to improve efficiency and expand the substrate scope. nih.gov For example, propylphosphonic anhydride (B1165640) (T3P®) has been used as a promoter under mild conditions to afford polysubstituted quinolines and naphthyridines in excellent yields. researchgate.net

| 2-Aminoaryl/heteroaryl reactant | Active Methylene Compound | Catalyst/Conditions | Product Type |

| 3-Aminopicolinaldehyde | 2-Methylcyclohexanone | tBuOK, then Pd/C | Benzo[b] nih.govnaphthyridine |

| 3-Aminoquinaldehyde | 2-Acetylpyridine | NaOH, Ethanol (B145695) | 2-(Pyridin-2-yl)benzo[b] nih.govnaphthyridine |

| 2-Aminonicotinaldehyde | Acetone | Choline Hydroxide (B78521) in Water | 2-Methyl-1,8-naphthyridine |

| 2-Aminonicotinaldehyde | Various carbonyl compounds | CeCl₃·7H₂O, solvent-free | 1,8-Naphthyridines |

The Gould-Jacobs reaction provides a route to 4-hydroxy-1,5-naphthyridine derivatives. wikipedia.org The process begins with the condensation of a 3-aminopyridine with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. mdpi.comd-nb.info The resulting intermediate then undergoes thermal cyclization to form the 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, which can be subsequently hydrolyzed and decarboxylated to yield the 4-hydroxy-1,5-naphthyridine. nih.govwikipedia.org This reaction is particularly effective for anilines and aminopyridines. wikipedia.org Microwave irradiation has been shown to significantly improve yields and reduce reaction times compared to conventional heating. ablelab.eu

The Conrad-Limpach reaction is another method for synthesizing 4-hydroxyquinolines and can be adapted for 1,5-naphthyridines. wikipedia.orgsynarchive.com This reaction involves the condensation of a 3-aminopyridine with a β-ketoester. mdpi.comnih.gov The initial condensation forms an enamine, which is then cyclized at high temperatures to yield the 4-hydroxy-1,5-naphthyridine derivative. wikipedia.org The regioselectivity of the initial condensation and the subsequent cyclization are key factors in this synthesis. wikipedia.org An extension of this method involves the use of Meldrum's acid in place of β-ketoesters, which also leads to 4-hydroxynaphthyridines. nih.govresearchgate.net

| Reaction | Starting Material | Reagent | Key Intermediate | Product |

| Gould-Jacobs | 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Anilinomethylenemalonic ester | 4-Hydroxy-1,5-naphthyridine-3-carboxylate |

| Conrad-Limpach | 3-Aminopyridine | β-ketoester | Enamine | 4-Hydroxy-1,5-naphthyridine |

| Conrad-Limpach (variant) | 3-Aminopyridine derivative | Meldrum's acid | Enamine | 8-Hydroxy-1,5-naphthyridine |

The Vilsmeier-Haack reaction is a formylation reaction that can also be utilized for the construction of heterocyclic rings. wikipedia.orgorganic-chemistry.org The Vilsmeier reagent, typically a chloroiminium ion generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as an electrophile. wikipedia.orgnih.gov In the context of 1,5-naphthyridine synthesis, the reaction of an N-(pyridin-3-yl)acetamide with the Vilsmeier reagent can lead to an electrophilic cyclization. This process can directly introduce a chloro group and a formyl group, yielding a functionalized 2-chloro-1,5-naphthyridine-3-carbaldehyde in a one-pot reaction. This provides a direct and efficient route to a key intermediate for further synthetic modifications.

The Semmler-Wolff rearrangement, or Semmler-Wolff aromatization, is a classic method for the synthesis of aromatic primary amines from cyclohexenone oximes and can be applied to the synthesis of fused pyridine rings, including the 1,5-naphthyridine system. mdpi.com The reaction involves the acid-catalyzed rearrangement of α,β-unsaturated γ-hydroximinonitriles or related oximes. This method is particularly useful for synthesizing fused 1,5-naphthyridine systems, such as indolo[3,2-c] nih.govnaphthyridines, by heating the corresponding oximes in an acidic medium. mdpi.com

Cycloaddition Reactions

Cycloaddition reactions offer a powerful and convergent approach to the construction of the 1,5-naphthyridine framework, often establishing multiple stereocenters and ring systems in a single step. These methods are particularly valuable for accessing saturated or partially saturated analogues, which can subsequently be aromatized.

Povarov Reaction Methodologies

The Povarov reaction, a formal aza-Diels-Alder reaction, is a well-established method for the synthesis of tetrahydroquinolines and, by extension, tetrahydro-1,5-naphthyridines. mdpi.com This reaction typically involves the [4+2] cycloaddition of an imine with an electron-rich alkene. For the synthesis of 1,5-naphthyridine analogues, an imine derived from a 3-aminopyridine is utilized as the aza-diene component.

The reaction is generally catalyzed by a Lewis acid, which activates the imine towards cycloaddition. nih.gov The subsequent aromatization of the resulting tetrahydro-1,5-naphthyridine ring system can provide access to substituted 1,5-naphthyridines. For instance, the reaction of an imine formed from 3-aminopyridine and an appropriate aldehyde with a dienophile can lead to the formation of a tetrahydro-1,5-naphthyridine. Subsequent oxidation furnishes the aromatic 1,5-naphthyridine core.

A notable variation is the aza-vinylogous Povarov reaction, which has been successfully employed under mechanochemical conditions to produce highly functionalized 1,2,3,4-tetrahydro-1,5-naphthyridines. mdpi.com This solvent-free approach offers a more environmentally benign route to these structures. The reaction between an aromatic amine (such as a substituted 3-aminopyridine), an α-ketoaldehyde or α-formylester, and an α,β-unsaturated dimethylhydrazone can be performed in a sequential three-component fashion. This methodology allows for the introduction of diverse substituents at various positions of the resulting tetrahydro-1,5-naphthyridine ring.

| Reactant 1 | Reactant 2 | Dienophile | Catalyst/Conditions | Product |

| 3-Aminopyridine | Aldehyde | Styrene | Lewis Acid | 4-Aryl-1,2,3,4-tetrahydro-1,5-naphthyridine |

| 3-Aminopyridine | α-Ketoaldehyde | α,β-Unsaturated Dimethylhydrazone | Mechanochemical (ball milling) | Functionalized 1,2,3,4-tetrahydro-1,5-naphthyridine |

Hetero-Diels-Alder Cycloadditions

Hetero-Diels-Alder reactions provide another versatile route to the 1,5-naphthyridine skeleton and its fused analogues. These reactions involve a diene and a dienophile where one or more carbon atoms are replaced by heteroatoms. In the context of 1,5-naphthyridine synthesis, intramolecular hetero-Diels-Alder reactions are particularly powerful for constructing complex, fused ring systems.

One such approach involves the intramolecular inverse-electron-demand Diels-Alder reaction between an imidazole and a 1,2,4-triazine tethered together. nih.gov This reaction proceeds with high efficiency to yield 1,2,3,4-tetrahydro-1,5-naphthyridines. The reaction is believed to occur via a cycloaddition followed by the loss of nitrogen and a nitrile. Microwave irradiation has been shown to promote this transformation, offering a method for accelerated synthesis.

Furthermore, intramolecular [4+2] cycloadditions of functionalized aldimines containing a double or triple bond have been utilized to synthesize hybrid, fused naphthyridines. mdpi.com For example, the condensation of 3-aminopyridine with an aldehyde bearing an ortho-alkyne group can generate an aldimine that undergoes an intramolecular hetero-Diels-Alder reaction to form a fused 1,5-naphthyridine system.

| Diene | Dienophile | Conditions | Product |

| Tethered 1,2,4-triazine | Tethered Imidazole | Thermal or Microwave | 1,2,3,4-Tetrahydro-1,5-naphthyridine |

| o-Furyl(allylamino)pyridine | (intramolecular) | Microwave, Acid catalyst | 5,6-Dihydrobenzo[c] nih.govorganic-chemistry.orgnaphthyridine |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 1,5-naphthyridine core, allowing for the introduction of a wide array of substituents. The chloro group at the 2-position of 2-chloro-4-methyl-1,5-naphthyridine serves as an excellent handle for such transformations.

Suzuki Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide or pseudohalide, is a highly versatile method for forming carbon-carbon bonds. In the context of 1,5-naphthyridine chemistry, a 2-chloro-1,5-naphthyridine (B1368886) derivative can be coupled with various boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups at the 2-position.

The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, such as potassium carbonate. The choice of solvent and reaction conditions can be optimized to achieve high yields. Microwave-assisted Suzuki couplings have been shown to be particularly effective, often leading to shorter reaction times and improved yields. The regioselectivity of the Suzuki coupling is a key advantage, especially when dealing with di- or polyhalogenated naphthyridines. For instance, in a 2,4-dichloropyrimidine system, which is analogous to a dihalonaphthyridine, selective coupling at the C4 position can be achieved under specific conditions.

| Substrate | Boronic Acid | Catalyst | Base | Product |

| 2-Chloro-1,5-naphthyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Phenyl-1,5-naphthyridine |

| 2,4-Dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Aryl-2-chloropyrimidine |

Stille Cross-Coupling Strategies

The Stille cross-coupling reaction provides an alternative and complementary method to the Suzuki coupling for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.org This reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate. wikipedia.org A key advantage of the Stille reaction is the stability of the organostannane reagents to a wide range of reaction conditions.

For the synthesis of 1,5-naphthyridine analogues, a 2-chloro-1,5-naphthyridine can be coupled with various organostannanes, such as vinyl-, aryl-, or heteroarylstannanes, to introduce new substituents at the 2-position. The reaction is typically catalyzed by a palladium(0) complex, and additives such as copper(I) salts can sometimes accelerate the reaction. organic-chemistry.org While the toxicity of organotin compounds is a drawback, the Stille reaction remains a valuable tool, particularly for substrates where the corresponding boronic acids are unstable or difficult to prepare.

A Stille cross-coupling reaction was instrumental in the synthesis of the 1,5-naphthyridine ring itself, where a chloronitropyridine was reacted with tributyl(1-ethoxyvinyl)tin. nih.gov This demonstrates the utility of this reaction in both the construction and functionalization of the naphthyridine scaffold.

| Substrate | Organostannane | Catalyst | Conditions | Product |

| 2-Chloro-1,5-naphthyridine | Aryl-SnBu₃ | Pd(PPh₃)₄ | Heat | 2-Aryl-1,5-naphthyridine |

| Chloronitropyridine | Tributyl(1-ethoxyvinyl)tin | Pd catalyst | Heat | Substituted 1,5-naphthyridine precursor |

Targeted Synthesis of this compound and Closely Related Structures

The targeted synthesis of this compound can be achieved through a multi-step sequence, typically involving the initial construction of a substituted 1,5-naphthyridin-2(1H)-one followed by a chlorination step.

A common strategy for the synthesis of the 4-methyl-1,5-naphthyridin-2(1H)-one precursor is through a cyclization reaction. For instance, the reaction of 3-aminopyridine with a β-ketoester, such as ethyl acetoacetate, can lead to the formation of the corresponding enamine, which upon thermal cyclization, yields the desired 1,5-naphthyridin-2(1H)-one. The synthesis of 2-methyl-1,5-naphthyridin-4(1H)-one has been reported via the thermal cyclization of ethyl-(Z)-3-(3-pyridylamino)-2-butenoate in a high-boiling solvent mixture. prepchem.com

The crucial final step in the synthesis of this compound is the chlorination of the corresponding 1,5-naphthyridin-2(1H)-one (or its tautomer, 2-hydroxy-1,5-naphthyridine). This transformation is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov The reaction involves the conversion of the carbonyl group of the naphthyridinone into the chloro functionality. The availability of 4-chloro-2-methyl- nih.govorganic-chemistry.orgnaphthyridine hydrochloride from commercial sources further confirms the viability of this synthetic route. sigmaaldrich.com

| Precursor | Reagent | Conditions | Product |

| 4-Methyl-1,5-naphthyridin-2(1H)-one | POCl₃ | Heat | This compound |

| Ethyl-(Z)-3-(3-pyridylamino)-2-butenoate | Diphenyl ether/diphenyl oxide | Reflux | 2-Methyl-1,5-naphthyridin-4(1H)-one |

Introduction of Halogen Substituents (Chlorination) at the Naphthyridine Core

The introduction of a chlorine atom at the C2 position of the 1,5-naphthyridine ring is a critical transformation that provides a versatile intermediate for further functionalization through nucleophilic substitution reactions. nih.gov This conversion is most commonly achieved by the chlorination of the corresponding 1,5-naphthyridin-2(1H)-one precursor. nih.gov

The reaction typically employs strong chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov These reagents efficiently convert the carbonyl group of the naphthyridinone into a chloro group, which is an excellent leaving group. For the synthesis of the target compound, 4-methyl-1,5-naphthyridin-2(1H)-one would be treated with one of these reagents to yield this compound. nih.gov This halogenation step is fundamental in the chemistry of naphthyridines, as the resulting halo-1,5-naphthyridines are key intermediates for introducing a wide range of nucleophiles into the ring system. nih.gov

Table 1: Common Chlorination Reactions for 1,5-Naphthyridine Synthesis

| Precursor | Reagent(s) | Product |

|---|---|---|

| 1,5-Naphthyridin-2(1H)-one | POCl₃ or PCl₅ | 2-Chloro-1,5-naphthyridine |

| 1,5-Naphthyridin-4(1H)-one | POCl₃ | 4-Chloro-1,5-naphthyridine (B1297630) nih.gov |

Regioselective Introduction of Methyl Substituents

The regioselective placement of a methyl group, specifically at the C4 position of the 1,5-naphthyridine core, is typically achieved by constructing the ring system from a precursor that already contains the methyl group in the desired location. The Skraup synthesis and its modifications are widely used for this purpose. mdpi.com

A common strategy involves the condensation of 3-aminopyridine with an appropriate α,β-unsaturated carbonyl compound. To obtain a 4-methyl substituent, methyl vinyl ketone is used as the carbonyl reactant. The reaction proceeds through a Michael addition, followed by cyclization and subsequent oxidation to form the aromatic 4-methyl-1,5-naphthyridine ring system. This product can then undergo further reactions, such as oxidation to a naphthyridinone followed by chlorination as described in the previous section, to yield the final target compound.

Table 2: Skraup Synthesis for Substituted 1,5-Naphthyridines

| Amine Reactant | Carbonyl Source | Product |

|---|---|---|

| 3-Aminopyridine | Methyl vinyl ketone | 4-Methyl-1,5-naphthyridine |

| 3-Aminopyridine | Crotonaldehyde | 2-Methyl-1,5-naphthyridine |

Multi-step Synthetic Sequences from Precursors

The construction of the 1,5-naphthyridine skeleton can be accomplished using substituted quinolines as starting materials. These routes build the second pyridine ring onto the existing quinoline framework. The Friedländer and Skraup syntheses are among the most common methods employed for this purpose, typically starting with 3-aminoquinoline derivatives. mdpi.comnih.gov For instance, the reaction of 3-aminoquinaldehyde with 2-acetylpyridine in the presence of a base is a modified Friedländer reaction that yields a benzo[b] ehu.esnaphthyridine. mdpi.com

Similarly, the Skraup synthesis can be applied to 2-aminobenzo[f]quinoline, which reacts with glycerol in the presence of an oxidizing agent to form a naphtho[2,1-b] ehu.esnaphthyridine. mdpi.com While these examples produce fused systems, the underlying principle of using an amino-substituted quinoline to construct the second pyridine ring is a valid strategy. More directly, syntheses utilizing 2-chloro-4-methylquinolines have been reported to produce various complex dibenzonaphthyridines, demonstrating the utility of quinoline precursors in building related heterocyclic systems. researchgate.net

Table 3: Synthesis of Naphthyridine-related Structures from Quinolines

| Quinoline Precursor | Reaction Type | Product Type |

|---|---|---|

| 3-Aminoquinoline derivatives | Friedländer / Skraup | Benzo[b] ehu.esnaphthyridines mdpi.com |

| 2-Aminobenzo[f]quinoline | Skraup Synthesis | Naphtho[2,1-b] ehu.esnaphthyridine mdpi.com |

Starting with a di-substituted precursor, such as a dichloro-1,5-naphthyridine, allows for sequential functionalization to introduce different groups onto the heterocyclic core. The different reactivity of the chloro-substituents at various positions on the naphthyridine ring can be exploited to achieve regioselectivity.

For example, in 2,6-dichloro-1,5-naphthyridine or similar compounds, the sequential incorporation of different nucleophiles is a viable strategy. nih.gov One halogen can be substituted under one set of conditions, followed by the substitution of the second halogen with a different nucleophile. This approach is valuable for creating asymmetrically substituted 1,5-naphthyridines. nih.gov While not a direct route to this compound, the principle of selective reaction at one position of a di-halogenated naphthyridine is a key strategy in the synthesis of complex derivatives. nih.gov

Combinatorial Synthesis Approaches for Poly-Substituted 1,5-Naphthyridines

Combinatorial chemistry and the development of compound libraries are essential in drug discovery. The 1,5-naphthyridine scaffold is a valuable core for such libraries due to its wide range of biological activities. Methodologies have been developed to create diverse sets of poly-substituted 1,5-naphthyridines.

One approach focuses on the functionalization of a pre-formed core, such as tetrahydro-1,5-naphthyridine. The reactivity of the nitrogen atoms as nucleophiles allows for derivatization with a range of electrophiles, including isocyanates, epoxides, and partners in cross-coupling reactions, to generate a library of compounds. nih.gov

Modern cycloaddition reactions also provide an efficient means of generating diversity. For instance, the Povarov-type [4+2]-cycloaddition reaction between N-(3-pyridyl) aldimines and various dienophiles like indene or acetylenes can produce a wide array of substituted and fused 1,5-naphthyridines. mdpi.comnih.govnih.gov This strategy allows for the combination of different aldehydes and dienophiles, leading to a large number of structurally diverse products from a few starting materials. nih.gov

Optimization of Reaction Conditions and Yield Enhancement in Naphthyridine Synthesis

Improving the efficiency and yield of synthetic routes to 1,5-naphthyridines is a continuous area of research. Optimization can involve modifying catalysts, solvents, temperature, and reaction times, as well as developing more efficient one-pot procedures.

In classical methods like the Skraup synthesis, the harsh conditions traditionally used can be moderated. For example, iodine has been shown to be an effective and reusable catalyst for the Skraup reaction in a dioxane/water mixture, offering a cheaper and more environmentally friendly alternative. nih.gov

The use of microwave assistance has also become a valuable tool for accelerating reactions and improving yields in the synthesis of 1,5-naphthyridine derivatives, particularly in nucleophilic substitution reactions on chlorinated precursors. Furthermore, the development of one-pot, multicomponent reactions (MCRs) represents a significant advance in efficiency. rsc.org MCRs allow for the construction of complex molecules like tetrahydrodibenzo[b,g] naphthyridinones from simple precursors in a single step, which is a testament to the ongoing efforts to streamline the synthesis of complex heterocyclic systems. rsc.org

Table 4: Examples of Optimized Conditions in Naphthyridine Synthesis

| Reaction Type | Traditional Conditions | Optimized Conditions | Benefit |

|---|---|---|---|

| Skraup Synthesis | Strong acid, high temperature | Iodine catalyst in dioxane/water nih.gov | Milder conditions, reusable catalyst |

| Nucleophilic Substitution | Thermal heating | Microwave irradiation | Reduced reaction time, improved yield |

Chemical Reactivity and Derivatization of 2 Chloro 4 Methyl 1,5 Naphthyridine

Nucleophilic Substitution Reactions (SNAr)nih.gov

The 1,5-naphthyridine (B1222797) ring system, akin to quinolines, is susceptible to nucleophilic substitution, particularly when activated by an electron-withdrawing group and bearing a good leaving group, such as a halogen. nih.gov The chlorine atom at the C-2 position of 2-Chloro-4-methyl-1,5-naphthyridine is activated by the adjacent ring nitrogen, facilitating its displacement by various nucleophiles.

Halogen Displacement Reactionsnih.gov

The chloro substituent at the 2-position of the 1,5-naphthyridine core is a versatile handle for introducing other functionalities. The preparation of 2-chloro-1,5-naphthyridines is often achieved by the chlorination of the corresponding 1,5-naphthyridin-2(1H)-ones using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov

Once formed, the 2-chloro group can be displaced by other halides (halogen exchange) or by various nucleophiles. While direct halogen exchange reactions on this compound are not extensively detailed in the reviewed literature, the general reactivity of halonaphthyridines suggests that such transformations are feasible under appropriate conditions, for instance, using a Finkelstein reaction for iodination or halide exchange with other metal halides. The reactivity of the leaving group generally follows the order I > Br > Cl > F for SNAr reactions.

Amination Pathwaysnih.gov

The displacement of the C-2 chlorine by nitrogen nucleophiles is a widely employed strategy for the synthesis of amino-1,5-naphthyridine derivatives. nih.gov This can be achieved through several methods, including direct amination and metal-catalyzed cross-coupling reactions.

Direct nucleophilic substitution with ammonia (B1221849) or primary and secondary amines can furnish the corresponding 2-amino-1,5-naphthyridines. For example, reaction with ammonium (B1175870) hydroxide (B78521) in a sealed tube at elevated temperatures can introduce an amino group at the 2-position. nih.gov Similarly, thermal condensation with various amines, sometimes assisted by microwave irradiation, leads to the formation of N-substituted derivatives. nih.gov

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, offer a milder and more general route to a wider range of aminated products. This methodology involves the coupling of the chloro-naphthyridine with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand, such as XantPhos or BINAP. nih.gov Azidation with sodium azide (B81097) (NaN₃) followed by reduction also serves as a two-step pathway to the 2-amino derivative. nih.gov

| Reactant | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Chloro-1,5-naphthyridine (B1368886) derivative | Ammonium hydroxide, sealed tube, 140 °C | 2-Amino-1,5-naphthyridine | nih.gov |

| 2-Chloro-1,5-naphthyridine derivative | R-NH₂, thermal condensation (microwave assisted) | 2-(Alkyl/Aryl)amino-1,5-naphthyridine | nih.gov |

| 2-Chloro-1,5-naphthyridine derivative | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XantPhos), Base (e.g., Cs₂CO₃) | 2-Amino-1,5-naphthyridine derivative (Buchwald-Hartwig) | nih.gov |

| 2-Chloro-1,5-naphthyridine derivative | 1. NaN₃; 2. SnCl₂ (reduction) | 2-Amino-1,5-naphthyridine | nih.gov |

Alkoxylation and Thiolation Reactionsnih.gov

The chlorine atom can also be displaced by oxygen and sulfur nucleophiles to yield ethers and thioethers, respectively. Alkoxylation can be performed by reacting the chloronaphthyridine with an alcohol in the presence of a strong base. More sophisticated methods like the Mitsunobu reaction, involving an alcohol, triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD), can also be employed for the synthesis of alkoxy-1,5-naphthyridines. nih.gov

Thiolation is readily achieved by treating the chloro derivative with a thiol or a metal thiolate. For instance, reaction with sodium methanethiol (B179389) (NaSMe) in the presence of sodium hydride can furnish the corresponding 2-methylsulfanyl derivative. nih.gov A variety of other sulfur nucleophiles, such as 4-methoxybenzyl-mercaptan, can be used to introduce different thioether moieties. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Alkoxylation (General) | Alcohol (R-OH), Strong Base (e.g., NaH) | 2-Alkoxy-1,5-naphthyridine | nih.gov |

| Alkoxylation (Mitsunobu) | Alcohol (R-OH), PPh₃, DIAD | 2-Alkoxy-1,5-naphthyridine | nih.gov |

| Thiolation | Sodium methanethiol (NaSMe), NaH | 2-(Methylsulfanyl)-1,5-naphthyridine | nih.gov |

| Thiolation | 2-Methylpropane-2-thiol | 2-(tert-Butylsulfanyl)-1,5-naphthyridine | nih.gov |

Electrophilic Substitution Reactions (SEAr)nih.gov

Electrophilic substitution on the 1,5-naphthyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the two nitrogen atoms. The reaction typically requires forcing conditions and the substitution pattern is heavily influenced by the positions of the nitrogen atoms and any existing substituents. The reactivity of the 1,5-naphthyridine nucleus towards electrophiles shows similarities to that of quinoline (B57606). nih.govnih.gov

Nitration Studies on Naphthyridine Ringsnih.govmasterorganicchemistry.com

Direct nitration of the 1,5-naphthyridine ring requires strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The nitrogen atoms deactivate the ring towards electrophilic attack, making the reaction challenging. In fused 1,5-naphthyridine systems, such as benzo[b] nih.govresearchgate.netnaphthyridines, the position of nitration is influenced by the other fused ring. nih.gov For instance, nitration of certain dithieno nih.govresearchgate.netnaphthyridine derivatives has been shown to occur selectively at the 7-position. nih.gov While specific studies on the nitration of this compound are not prominent, it is anticipated that the reaction would require harsh conditions and the substitution would likely occur on the pyridine (B92270) ring not bearing the chloro and methyl groups, at a position meta to the ring nitrogen.

Bromination Reactionsnih.govnih.govacs.org

Bromination of the 1,5-naphthyridine skeleton can be achieved using bromine in acetic acid or with N-bromosuccinimide (NBS). nih.gov The regioselectivity of the reaction is a key consideration. Studies on 1,5-naphthyridine 1-oxides have shown that bromination in the presence of acetic anhydride (B1165640) can lead to substitution at the 3-, 6-, and 7-positions, depending on the reaction conditions. acs.org

For non-oxidized naphthyridines, bromination often targets the β-position (C-3 or C-7) relative to the ring nitrogens. For example, bromination of 1,5-naphthyridine can yield the 3-bromo derivative. nih.gov In the case of substituted naphthyridines, the directing effects of the existing groups play a crucial role. For instance, the bromination of 6-methylbenzo[b]naphthyridines occurs at the peripheral pyridine ring in the β-position to the nitrogen atom. nih.gov In this compound, the positions available for electrophilic attack are C-3, C-6, C-7, and C-8. The directing effects of the chloro, methyl, and two nitrogen atoms would collectively determine the final regiochemical outcome.

| Substrate | Reagents and Conditions | Product(s) | Reference |

|---|---|---|---|

| 1,5-Naphthyridine | Br₂ in Acetic Acid | 3-Bromo-1,5-naphthyridine | nih.gov |

| 1,5-Naphthyridine 1-oxide | Br₂, Acetic Anhydride | 3-Bromo-, 3,6-Dibromo-, and 3,7-Dibromo-1,5-naphthyridines and their N-oxides | acs.org |

| 1,5-Dialkyl-1,5-naphthyridine-2,6-dione | Br₂ or NBS | 3,7-Dibromo-1,5-dialkyl-1,5-naphthyridine-2,6-dione | nih.gov |

Modifications of Peripheral Substituents

The substituents on the naphthyridine ring, namely the methyl and chloro groups, serve as primary handles for chemical modification, allowing for the synthesis of a diverse array of derivatives.

The methyl group at the C4 position of the 1,5-naphthyridine ring is activated, akin to a benzylic methyl group, due to its attachment to the aromatic system. This activation facilitates several key transformations.

One significant reaction is halogenation. For instance, methyl-substituted naphthyridines can react with N-bromosuccinimide (NBS) to produce the corresponding bromomethyl derivative. nih.gov This radical substitution provides a valuable intermediate that can be further functionalized.

Another potential transformation of the activated methyl group is oxidation to a formyl group (aldehyde). This conversion is a critical step for enabling further derivatization, such as the Claisen-Schmidt condensation to form chalcones. While direct oxidation of this compound is not extensively detailed, the reactivity of similar methyl-substituted aza-aromatic systems suggests that this is a feasible and important synthetic pathway.

Furthermore, the methyl group can undergo condensation reactions. In related heterocyclic systems, base-catalyzed homologation of methyl groups has been used to form new carbon-carbon bonds, which can then undergo cyclization to build more complex fused-ring structures. thieme-connect.de

The chlorine atom at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr) because it is located ortho to a ring nitrogen, which helps to stabilize the negatively charged Meisenheimer complex intermediate. This reactivity makes the chloro group an excellent leaving group for introducing a wide variety of functionalities. nih.gov

Amination: The chloro group can be readily displaced by nitrogen nucleophiles. This includes reactions with ammonia or primary and secondary amines to yield amino-naphthyridine derivatives. For example, selective amination of a chloro-substituted 1,5-naphthyridine has been achieved using ammonium hydroxide in a sealed tube at elevated temperatures. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also provide an efficient route to C-N bond formation. nih.gov

Sulfurization: Sulfur-based nucleophiles can effectively replace the chloro substituent. Treatment of chloro-naphthyridine derivatives with thiols, such as sodium methanethiol or 2-methylpropane-2-thiol in the presence of a base like sodium hydride, furnishes the corresponding methylsulfanyl derivatives. nih.gov

Alkoxylation and Hydroxylation: Oxygen nucleophiles, such as alkoxides and hydroxides, can also displace the chloro group to form ethers and hydroxynaphthyridines, respectively. These reactions often require specific conditions to proceed efficiently. For instance, sequential alkoxylation-amination of dichloronaphthyridine derivatives has been reported as a method to create functionalized alkoxy amino-1,5-naphthyridines. nih.gov

| Nucleophile | Reagent Example | Product Type |

| Amine | Ammonium hydroxide, Primary/Secondary Amines, Palladium Catalysts | Amino-naphthyridine |

| Thiol | Sodium methanethiol, 2-methylpropane-2-thiol | Thioether-naphthyridine |

| Alkoxide | Sodium alkoxide | Alkoxy-naphthyridine |

Reduction and Oxidation Reactions of the Naphthyridine Core

The 1,5-naphthyridine ring system can undergo both reduction and oxidation reactions, altering the aromaticity and electronic properties of the core structure.

Oxidation: The naphthyridine core can be oxidized at the nitrogen atoms to form N-oxides. The reaction of 1,5-naphthyridine with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of mono-N-oxides. nih.gov These N-oxides are valuable intermediates themselves, as they can facilitate further substitutions at the 2- and 4-positions. nih.gov Additionally, partially reduced naphthyridine systems, like tetrahydro-1,5-naphthyridines, can be aromatized to the corresponding 1,5-naphthyridine through oxidation using reagents like selenium, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), or through catalytic dehydrogenation. nih.gov

Reduction: Conversely, the aromatic 1,5-naphthyridine ring can be reduced. Catalytic hydrogenation over metal catalysts can lead to the formation of tetrahydro- or decahydro-1,5-naphthyridines. The extent of reduction depends on the reaction conditions employed. These reduced scaffolds are useful in constructing compound libraries with diverse three-dimensional structures. nih.gov

Functional Group Interconversions on Naphthyridine Derivatives

Building upon the core structure of this compound, further transformations can be carried out on its derivatives to synthesize complex molecules like chalcones, which are valuable precursors for various heterocyclic compounds.

Chalcones, or α,β-unsaturated ketones, are synthesized via the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base. To apply this to the this compound scaffold, the C4-methyl group would first need to be oxidized to a 4-formyl group (an aldehyde).

Following this initial oxidation, the resulting 2-chloro-1,5-naphthyridine-4-carbaldehyde can be condensed with various acetophenones. In a typical procedure analogous to that used for 3-formyl-1,5-naphthyridines, the reaction is carried out in the presence of a base like ethanolic sodium hydroxide. jchr.orgiau.ir The base deprotonates the α-carbon of the acetophenone (B1666503) to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the naphthyridine carbaldehyde. The resulting aldol (B89426) adduct readily undergoes dehydration to yield the thermodynamically stable chalcone (B49325). jchr.orgiau.ir

This reaction has been successfully applied to produce a series of quinolinyl chalcones from 2-chloro-1,5-naphthyridine-3-carbaldehyde and various ketones, including acetophenone, p-hydroxy acetophenone, and heteroaryl acetyl compounds. jchr.org

| Ketone Reactant | Base | Product |

| Acetophenone | Ethanolic NaOH | (E)-1-phenyl-3-(2-chloro-1,5-naphthyridin-4-yl)prop-2-en-1-one |

| p-Hydroxy Acetophenone | Ethanolic NaOH | (E)-3-(2-chloro-1,5-naphthyridin-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one |

| Pyridine-3-acetyl | Ethanolic NaOH | (E)-3-(2-chloro-1,5-naphthyridin-4-yl)-1-(pyridin-3-yl)prop-2-en-1-one |

| Furan-2-acetyl | Ethanolic NaOH | (E)-3-(2-chloro-1,5-naphthyridin-4-yl)-1-(furan-2-yl)prop-2-en-1-one |

The chalcones derived from the 1,5-naphthyridine scaffold contain a reactive α,β-unsaturated system that can undergo further halogenation.

Iodination: Iodo-chalcone derivatives can be prepared by treating the parent chalcone with iodine. A common method involves using dimethyl sulfoxide (B87167) (DMSO) as a solvent and oxidant in the presence of iodine crystals. jchr.orgekb.eg This reaction introduces an iodine atom into the chalcone structure, typically at the α-position to the carbonyl group.

Bromination: The double bond in the chalcone backbone is susceptible to electrophilic addition of bromine. The smooth and selective bromination of these chalcones has been shown to afford dibromide compounds. jchr.orgiau.ir This reaction is often carried out by adding bromine to the chalcone in a solvent like dry dichloromethane (B109758) while cooling in an ice bath. ekb.eg

| Reaction | Halogenating Agent | Solvent | Typical Product |

| Iodination | Iodine (I₂) | Dimethyl Sulfoxide (DMSO) | Iodo-chalcone |

| Bromination | Bromine (Br₂) | Dichloromethane (CH₂Cl₂) | Dibromo-chalcone |

Formation of Metal Complexes with Naphthyridine Ligands

The 1,5-naphthyridine ring system, with its two nitrogen donor atoms, is a versatile ligand in coordination chemistry. The geometric arrangement of the nitrogen atoms in 1,5-naphthyridine prevents them from coordinating to the same metal center in a chelating fashion. Consequently, 1,5-naphthyridine and its derivatives typically function as either monodentate or, more commonly, as bridging ligands that link two or more metal centers. nih.gov The coordination behavior is influenced by the substituents on the naphthyridine core, which can modulate the electronic properties and steric hindrance of the ligand.

While specific research on the formation of metal complexes with This compound is not extensively documented in peer-reviewed literature, the reactivity of closely related substituted 1,5-naphthyridines provides significant insight into its expected coordination chemistry. The presence of a chloro group at the 2-position and a methyl group at the 4-position is anticipated to influence its ligating properties. The electron-withdrawing nature of the chlorine atom can decrease the basicity of the adjacent nitrogen atom (N-1), potentially affecting its coordination strength. Conversely, the electron-donating methyl group at the 4-position would increase the electron density at the N-5 atom, possibly enhancing its donor capability.

Studies on related 2-chloro-1,5-naphthyridine and 4-chloro-1,5-naphthyridine (B1297630) derivatives have demonstrated their utility in constructing polynuclear metal complexes. For instance, 2-chloro-1,5-naphthyridine has been utilized as a precursor in the synthesis of more complex bridging ligands through reactions like the Stille coupling, where the chloro group is substituted. researchgate.net This approach allows for the creation of bidentate and tridentate ligands that can then be used to form mono- and dinuclear ruthenium(II) complexes. researchgate.net

The general reactivity of 1,5-naphthyridines with metal salts often leads to the formation of coordination polymers or discrete polynuclear complexes. For example, the reaction of unsubstituted 1,5-naphthyridine with silver(I) salts such as silver nitrate, silver trifluoroacetate, and silver trifluoromethanesulfonate (B1224126) results in the formation of polynuclear complexes where the 1,5-naphthyridine acts as a bridging ligand between two silver(I) ions. orientjchem.org

The coordination of transition metals to naphthyridine-based ligands can result in interesting structural motifs and electronic properties. In many instances, the naphthyridine ligand bridges two metal centers, with other ligands completing the coordination sphere of each metal. The resulting structures can range from simple dinuclear species to more complex one-dimensional, two-dimensional, or three-dimensional coordination polymers.

Detailed research findings on analogous systems highlight the versatility of the 1,5-naphthyridine scaffold in coordination chemistry. The electronic and steric effects of substituents play a crucial role in determining the final structure and properties of the resulting metal complexes.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

No specific quantum chemical calculations detailing the electronic structure of 2-Chloro-4-methyl-1,5-naphthyridine have been reported in the reviewed literature. However, studies on related compounds, such as 4,8-substituted 1,5-naphthyridines, have utilized methods like Density Functional Theory (DFT) to analyze their electronic properties for applications in organic electronics. nih.gov These calculations typically provide information on electron distribution, molecular geometry, and vibrational frequencies, which are crucial for understanding the molecule's reactivity and stability.

Molecular Orbital Analysis (HOMO/LUMO)

Specific Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analyses for this compound are not available. For other 1,5-naphthyridine (B1222797) derivatives, HOMO and LUMO energy levels have been calculated to estimate their electron-donating and electron-accepting capabilities, respectively. For instance, quantum chemical calculations on a series of 4,8-substituted 1,5-naphthyridines using DFT at the B3LYP/6-31G* level showed HOMO energies ranging from -5.33 to -6.84 eV and LUMO energies from -2.39 to -2.19 eV. nih.gov The energy gap between these orbitals is a critical parameter in determining the electronic absorption and emission properties of the molecules. nih.gov

Elucidation of Reaction Mechanisms via Computational Modeling

There are no published studies that use computational modeling to elucidate the reaction mechanisms specifically involving this compound. Computational modeling is a powerful tool for mapping reaction pathways, identifying transition states, and calculating activation energies, thereby providing a deeper understanding of reaction kinetics and selectivity. Such studies on related heterocyclic systems often employ DFT to explore mechanisms like nucleophilic aromatic substitution or cross-coupling reactions.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Chloro-4-methyl-1,5-naphthyridine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for a complete assignment of its proton and carbon signals.

While specific experimental data for this compound is not widely available in the cited literature, the expected spectral features can be inferred from the analysis of closely related 1,5-naphthyridine (B1222797) structures. up.ac.zanih.govacs.org The synthesis of substituted 1,5-naphthyridines often involves the chlorination of the corresponding naphthyridinone precursor using reagents like phosphorus oxychloride. nih.gov

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to display a set of distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effect of the nitrogen atoms and the chlorine substituent, as well as the electron-donating nature of the methyl group.

The protons on the naphthyridine core would appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The methyl group protons would resonate as a singlet in the upfield region, likely around δ 2.4-2.7 ppm. The precise chemical shifts and coupling constants (J) between adjacent protons would be critical for assigning each signal to its specific position on the heterocyclic ring. For instance, analysis of related structures like 8-chloro-2-substituted-1,5-naphthyridines shows aromatic protons in the range of δ 8.0-9.2 ppm. up.ac.za

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.0 - 7.5 | Singlet | N/A |

| H-6 | 8.5 - 9.0 | Doublet of doublets | J(H6,H7), J(H6,H8) |

| H-7 | 7.5 - 8.0 | Doublet of doublets | J(H7,H6), J(H7,H8) |

| H-8 | 8.0 - 8.5 | Doublet of doublets | J(H8,H7), J(H8,H6) |

Note: The predicted values are based on general principles and data from similar compounds. Actual experimental values may vary.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups.

The carbon atoms of the naphthyridine ring are expected to resonate in the downfield region (δ 120-160 ppm). The carbon atom bearing the chlorine (C-2) would be significantly influenced by the halogen's electronegativity. The quaternary carbons and the carbon attached to the methyl group will also have characteristic chemical shifts. For comparison, the carbon signals in the parent 1,5-naphthyridine are observed between δ 124 and 151 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 145 - 150 |

| C-4a | 135 - 140 |

| C-6 | 140 - 145 |

| C-7 | 125 - 130 |

| C-8 | 130 - 135 |

| C-8a | 155 - 160 |

Note: The predicted values are based on general principles and data from similar compounds. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the connectivity of the proton network within the molecule. It would be used to trace the correlations between the aromatic protons H-6, H-7, and H-8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the signal for the H-3 proton would correlate with the C-3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary carbons and for piecing together the molecular fragments. For instance, the methyl protons would show a correlation to C-4 and C-3, confirming the position of the methyl group.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also offer structural clues through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₉H₇ClN₂), HRMS would be used to confirm its molecular formula by matching the experimentally determined exact mass with the calculated theoretical mass. The presence of the chlorine atom would be evident from the characteristic isotopic pattern (³⁵Cl and ³⁷Cl) in the mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to separate volatile compounds from a mixture and to identify each component based on its mass spectrum. For a pure sample of this compound, GC-MS would provide its retention time and a mass spectrum. The mass spectrum would show the molecular ion peak (M⁺) and a series of fragment ions resulting from the breakdown of the molecule in the mass spectrometer. The fragmentation pattern can provide valuable structural information, corroborating the structure determined by NMR. For example, the loss of a chlorine atom or a methyl group would result in characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Specific LC-MS data for this compound is not detailed in readily available literature. However, LC-MS is a standard technique for confirming the molecular weight and purity of such heterocyclic compounds. In a typical analysis, the compound would be separated on a reverse-phase column (like a C18) with a mobile phase gradient of water and acetonitrile (B52724) or methanol, likely containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

The mass spectrometry detector, usually an electrospray ionization (ESI) source, would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.

Table 1: Predicted LC-MS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₉H₇ClN₂ |

| Molecular Weight | 178.62 g/mol |

| Expected [M+H]⁺ (m/z) | 179.03 (for ³⁵Cl), 181.03 (for ³⁷Cl) |

| Expected Isotope Pattern | Characteristic ~3:1 ratio for the chlorine atom |

Infrared (IR) Spectroscopy

While a specific, published IR spectrum for this compound is not available, the expected absorption bands can be predicted based on its functional groups and the spectra of related naphthyridine structures. For instance, studies on derivatives like 2-chloro-3-formyl-1,8-naphthyridine show characteristic peaks for the C-Cl bond and the aromatic ring system. ekb.eg The IR spectrum of the parent 1,5-naphthyridine shows characteristic bands for the heterocyclic ring. chemicalbook.com

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretching |

| ~2950-2850 | Weak | Methyl (CH₃) C-H stretching |

| ~1600-1450 | Strong-Medium | C=C and C=N stretching vibrations of the naphthyridine ring |

| ~1400-1350 | Medium | Methyl (CH₃) bending |

| ~800-700 | Strong | C-Cl stretching |

| ~900-800 | Strong | Out-of-plane C-H bending (related to substitution pattern) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Properties

The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol, is expected to exhibit absorption bands characteristic of its π-conjugated heterocyclic system. Research on other 1,5-naphthyridine derivatives, including complexes and polymers, confirms that these systems are UV-active, typically showing multiple absorption bands corresponding to π→π* and n→π* electronic transitions. researchgate.net

Table 3: Predicted UV-Vis Absorption Properties for this compound

| Transition Type | Expected Wavelength Range (λmax) | Notes |

| π→π | ~220-280 nm | High-energy transitions within the aromatic system. Likely multiple bands. |

| π→π | ~300-350 nm | Lower-energy transitions, often sensitive to substitution on the ring. |

| n→π | >350 nm | Typically weaker in intensity compared to π→π transitions. |

X-ray Crystallography for Solid-State Structure Determination

There are no published single-crystal X-ray diffraction studies specifically for this compound. However, X-ray crystallography has been used to determine the solid-state structure of related compounds, such as a chromium (III) complex with the parent 1,5-naphthyridine ligand and various other derivatives. researchgate.netnih.gov Such an analysis for this compound would definitively confirm its molecular geometry, bond lengths, bond angles, and intermolecular packing interactions in the crystalline state. It would reveal the planarity of the naphthyridine ring system and the precise orientation of the chloro and methyl substituents.

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for monitoring reaction progress during its synthesis.

TLC is a rapid and effective technique for the qualitative analysis of this compound. A typical TLC analysis would involve spotting a solution of the compound onto a silica (B1680970) gel plate and eluting with a non-polar to moderately polar solvent system.

Table 4: Representative TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Ethyl acetate/Hexane mixture (e.g., 20:80 to 50:50 v/v) |

| Visualization | UV light (254 nm) for quenching, or staining with potassium permanganate (B83412) or iodine. |

| Expected Rƒ Value | Dependent on the exact eluent composition, but expected to be intermediate due to moderate polarity. |

HPLC provides a more precise method for determining the purity of this compound and for quantitative analysis. A reverse-phase HPLC method would be the standard approach.

Table 5: Representative HPLC Conditions for this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Detector | UV detector, monitoring at a wavelength corresponding to a λmax (e.g., ~254 nm or ~320 nm) |

| Flow Rate | ~1.0 mL/min |

| Expected Retention Time | Dependent on specific conditions, but would elute as a sharp peak indicating its purity. |

Compound Index

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). This enhancement is primarily achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. For a compound like this compound, which is a small heterocyclic molecule, UPLC is an ideal analytical technique for its characterization, purity assessment, and quantification in various matrices.

The analysis of halogenated and nitrogen-containing heterocyclic compounds often benefits from the high resolving power of UPLC, especially when dealing with complex mixtures or isomeric impurities. The presence of the chloro and methyl groups on the 1,5-naphthyridine core introduces specific polarity and potential for interaction with the stationary phase, which can be effectively exploited for separation.

Detailed Research Findings

While specific UPLC methods for this compound are not extensively detailed in publicly available literature, methodologies for structurally similar compounds, such as other halogenated naphthyridines and small heterocyclic molecules, provide a strong basis for establishing effective analytical protocols. Research in the analysis of complex samples, such as natural product extracts containing chlorinated compounds, demonstrates the utility of UPLC coupled with high-resolution mass spectrometry (UPLC-HRMS) for the selective detection and identification of halogenated molecules. nih.gov

The separation of isomeric compounds is a key strength of UPLC. For instance, in the synthesis of substituted naphthyridines, various positional isomers can be formed. A well-developed UPLC method can effectively separate this compound from its potential isomers, such as 4-Chloro-2-methyl-1,5-naphthyridine or other substitution patterns that may arise from the synthetic route.

A typical UPLC method for a compound like this compound would likely employ a reversed-phase column (e.g., C18 or C8) with a gradient elution using a mixture of an aqueous mobile phase (often containing a buffer like ammonium acetate or formic acid to improve peak shape) and an organic modifier such as acetonitrile or methanol. The selection of the mobile phase and gradient profile is critical for achieving optimal separation from impurities and related compounds.

Below are hypothetical data tables illustrating a potential UPLC method and the expected performance for the analysis of this compound.

Table 1: Hypothesized UPLC Method Parameters for the Analysis of this compound

Table 2: Expected Chromatographic Performance for this compound and Potential Impurities

| Compound | Expected Retention Time (min) | Theoretical Plates | Tailing Factor |

|---|---|---|---|

| 3-aminopyridine (Starting Material) | 0.8 | >15000 | 1.1 |

| This compound | 2.5 | >25000 | 1.0 |

| 4-Chloro-2-methyl-1,5-naphthyridine (Isomer) | 2.7 | >25000 | 1.0 |

| Dichloro-4-methyl-1,5-naphthyridine (Impurity) | 2.9 | >20000 | 1.2 |

The data presented in these tables is illustrative and serves to provide a framework for the type of results that would be expected from a well-optimized UPLC method for this compound. The actual retention times and performance metrics would need to be determined experimentally. The high theoretical plate count and low tailing factor are indicative of the high efficiency and good peak symmetry achievable with UPLC technology.

Advanced Applications in Chemical Research

Development of Ligands for Coordination Chemistry

The 1,5-naphthyridine (B1222797) scaffold is well-recognized for its ability to form complexes with metal ions, a characteristic shared by its derivatives. nih.gov The nitrogen atoms within the bicyclic structure of 2-Chloro-4-methyl-1,5-naphthyridine possess lone pairs of electrons that can coordinate with transition metals, making it a potential ligand for the construction of complex coordination compounds. The reactivity of 1,5-naphthyridines shows similarities to quinolines, which are known to form a wide array of metal complexes. nih.gov

The chlorine atom at the 2-position offers a site for substitution reactions, allowing for the introduction of various functional groups that can modulate the ligand's electronic properties and coordination behavior. For instance, amination reactions can replace the chloro group with nitrogen-containing substituents, creating multidentate ligands capable of forming stable chelates with metal centers. mdpi.com The synthesis of such derivatives is a common strategy for tuning the properties of the resulting metal complexes for applications in catalysis or materials science. nih.gov While the broader class of 1,5-naphthyridines is utilized in metal complex formation, the specific coordination complexes of this compound itself are a subject of ongoing research interest.

Exploration in Materials Science

The unique electronic and structural features of the 1,5-naphthyridine core make its derivatives, including this compound, attractive candidates for the development of advanced materials.

Molecular Switches and Energy/Electron Transfer Systems

The 1,5-naphthyridine moiety can function as an electron-accepting unit in the design of donor-acceptor molecules, which are fundamental components of molecular switches and electron transfer systems. mdpi.com By synthetically connecting an electron-donating molecule (like an acridine (B1665455) unit) to the naphthyridine core, it is possible to create systems where charge separation can be induced, for example, by light or an electrical potential. mdpi.com

The 2-chloro substituent on the this compound scaffold is particularly useful in this context. It serves as a reactive handle for coupling reactions, such as the Buchwald-Hartwig amination, to link the electron-acceptor naphthyridine to an electron-donor. mdpi.com This synthetic versatility allows for the systematic design and optimization of molecules with specific energy and electron transfer properties. The resulting compounds can be investigated for their potential use in molecular electronics and optoelectronic devices.

Photoactive Systems

Building upon their utility in electron transfer, derivatives of 1,5-naphthyridine are explored for their applications in photoactive systems. The electron-accepting nature of the naphthyridine ring system is a key property for designing molecules that can participate in photoinduced processes. mdpi.com When integrated into larger conjugated systems, these derivatives can exhibit interesting photophysical properties, such as fluorescence or phosphorescence, which can be modulated by chemical modifications.

For instance, the introduction of different substituents through the reactive chloro group of this compound can tune the energy levels of the molecule's frontier orbitals (HOMO and LUMO). This, in turn, affects the absorption and emission wavelengths of the molecule, a critical aspect in the design of materials for applications like organic light-emitting diodes (OLEDs) or fluorescent sensors.

Combinatorial Chemistry and Library Synthesis for Diverse Derivatives

The chemical reactivity of this compound makes it an ideal scaffold for combinatorial chemistry and the synthesis of diverse derivative libraries. The chloro group at the 2-position is susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups. nih.govmdpi.com This allows for the rapid generation of a large number of structurally related compounds from a single starting material.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively. nih.govmdpi.com These methods can be applied to this compound to introduce various aryl, heteroaryl, or amino substituents. The ability to perform these reactions in a high-throughput manner facilitates the creation of compound libraries for screening in drug discovery and materials science research. nih.gov For example, tetrahydro-1,5-naphthyridine scaffolds have been successfully used to generate a 24-membered library by reacting the nitrogen atom with a range of electrophiles. nih.gov This demonstrates the potential of the naphthyridine core in generating chemical diversity.

Table 1: Examples of Synthetic Reactions for Derivatization of the 1,5-Naphthyridine Scaffold

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Amination | Ammonium (B1175870) Hydroxide (B78521) | 2-Amino-1,5-naphthyridine derivatives | mdpi.com |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Ligand (e.g., XantPhos) | N-Aryl/Alkyl-2-amino-1,5-naphthyridine derivatives | mdpi.com |

| Suzuki Coupling | Boronic Acids, Palladium catalyst | 2-Aryl-1,5-naphthyridine derivatives | nih.gov |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-6-methyl-4-nitropyridine |

| Acridine |

| Ammonium Hydroxide |

Future Directions and Research Outlook

Emerging Synthetic Methodologies for Naphthyridine Scaffolds

The synthesis of functionalized naphthyridine cores is an active area of research, with a focus on efficiency, selectivity, and the introduction of diverse substituents. Traditional methods for constructing the naphthyridine skeleton, such as the Skraup and Friedländer reactions, are continually being refined. acs.orgnih.govbldpharm.com However, the future of naphthyridine synthesis lies in the adoption of more modern and versatile techniques.

One promising avenue is the use of transition metal-catalyzed cross-coupling reactions. These methods allow for the direct introduction of various functional groups onto the naphthyridine core, offering a high degree of control and flexibility. acs.org For a molecule like 2-Chloro-4-methyl-1,5-naphthyridine, the chlorine atom serves as an excellent leaving group for such reactions, enabling the synthesis of a wide array of derivatives.

Multi-component reactions are also gaining traction as an efficient means of constructing complex heterocyclic systems in a single step. acs.org The development of novel multi-component strategies for the synthesis of substituted naphthyridines could provide rapid access to libraries of compounds for screening and further investigation. Furthermore, the use of environmentally friendly approaches, such as microwave-assisted synthesis and reactions in aqueous media, is becoming increasingly important. researchgate.net

Table 1: Emerging Synthetic Methodologies for Naphthyridine Scaffolds

| Methodology | Description | Potential Advantages |

| Transition Metal-Catalyzed Cross-Coupling | Reactions such as Suzuki, Heck, and Buchwald-Hartwig amination allow for the formation of C-C and C-N bonds. | High functional group tolerance, regioselectivity, and access to a wide range of derivatives. |

| Multi-Component Reactions | Three or more reactants combine in a single pot to form a complex product. | High atom economy, operational simplicity, and rapid generation of molecular diversity. |

| C-H Activation/Functionalization | Direct functionalization of C-H bonds on the naphthyridine ring. | Avoids the need for pre-functionalized starting materials, increasing synthetic efficiency. |

| Photoredox Catalysis | Utilizes visible light to initiate chemical transformations. | Mild reaction conditions, high selectivity, and access to novel reaction pathways. |

| Flow Chemistry | Reactions are performed in a continuous flow system rather than in a batch reactor. | Improved safety, scalability, and precise control over reaction parameters. |

Advanced Spectroscopic Probes for Molecular Interactions and Dynamics

A deep understanding of the structure, properties, and interactions of this compound at a molecular level is crucial for its potential applications. Advanced spectroscopic techniques are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multidimensional techniques like COSY, HSQC, and HMBC, will be essential for the unambiguous assignment of the proton and carbon signals of this and related molecules. researchgate.netdocbrown.info These techniques provide detailed information about the connectivity of atoms within the molecule, confirming its structure.

Fluorescence spectroscopy is another powerful tool, especially for studying the interactions of naphthyridine derivatives with biological macromolecules or other chemical species. nih.gov The design of novel fluorescent probes based on the naphthyridine scaffold could lead to applications in bioimaging and sensing. The photophysical properties of these probes can be finely tuned by altering the substituents on the naphthyridine ring.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in the molecule and their chemical environment. researchgate.netresearchgate.net These techniques can be used to monitor reactions and to study intermolecular interactions, such as hydrogen bonding.

Table 2: Advanced Spectroscopic Probes and Their Applications

| Spectroscopic Technique | Information Obtained | Potential Application for this compound |

| Multidimensional NMR (COSY, HSQC, HMBC) | Detailed structural information, including atom connectivity and spatial relationships. | Unambiguous structure elucidation and conformational analysis. |

| Fluorescence Spectroscopy | Electronic structure, photophysical properties, and intermolecular interactions. | Development of fluorescent probes for biological imaging and chemical sensing. |

| FTIR and Raman Spectroscopy | Vibrational modes of functional groups and molecular fingerprinting. | Reaction monitoring, identification of functional groups, and study of intermolecular interactions. |

| Mass Spectrometry (e.g., ESI, MALDI) | Precise molecular weight and fragmentation patterns. | Confirmation of molecular formula and structural information. |

| X-ray Crystallography | Three-dimensional atomic arrangement in the solid state. | Definitive structural determination and analysis of crystal packing. |

Theoretical Predictions for Novel Reactivity and Properties

Computational chemistry and theoretical modeling are becoming increasingly integral to the design and study of new molecules. Density Functional Theory (DFT) and other quantum chemical methods can be used to predict a wide range of properties for this compound, including its electronic structure, reactivity, and spectroscopic characteristics. ekb.egnih.govgoogle.com

Theoretical calculations can help to understand the reactivity of the molecule by identifying the most likely sites for electrophilic and nucleophilic attack. This information can guide the design of new synthetic routes and the prediction of reaction outcomes. For instance, the calculated distribution of electron density can indicate the relative reactivity of different positions on the naphthyridine ring.

Furthermore, computational methods can be used to predict spectroscopic properties, such as NMR chemical shifts and absorption and emission spectra. nih.gov These predictions can aid in the interpretation of experimental data and can be used to screen potential candidate molecules for specific applications before they are synthesized in the laboratory. The study of frontier molecular orbitals (HOMO and LUMO) can provide insights into the electronic transitions and potential for charge transfer, which is crucial for the design of materials with specific optical and electronic properties. google.com

Table 3: Theoretical Predictions and Their Significance

| Predicted Property | Computational Method | Significance for Research on this compound |

| Geometric Structure and Stability | DFT, Ab initio methods | Provides the most stable conformation and bond parameters. |

| Electronic Properties (HOMO/LUMO energies, charge distribution) | DFT, Time-Dependent DFT (TD-DFT) | Predicts reactivity, electronic transitions, and potential for use in electronic devices. |

| Spectroscopic Properties (NMR, UV-Vis, IR) | GIAO (for NMR), TD-DFT (for UV-Vis), Frequency calculations (for IR) | Aids in the interpretation of experimental spectra and structural confirmation. |

| Reaction Mechanisms and Energetics | Transition state theory, IRC calculations | Elucidates reaction pathways and predicts the feasibility of synthetic routes. |

| Molecular Docking and QSAR | Molecular mechanics, Machine learning | Predicts potential biological activity and guides the design of new drug candidates. |

Q & A

Q. What experimental controls are essential when synthesizing mixed halogenated products?

- Methodological Answer :

- Isotopic Labeling : Use ³⁶Cl to trace reaction pathways and identify competing mechanisms.

- Kinetic Studies : Monitor reaction progress via time-resolved sampling to isolate intermediates (e.g., thiouronium chloride in thiolation reactions) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.